Gls-1-IN-1

Description

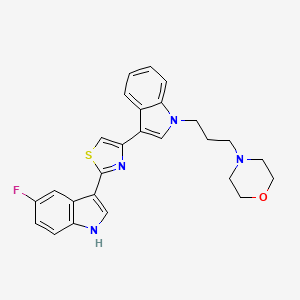

Structure

3D Structure

Properties

Molecular Formula |

C26H25FN4OS |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

4-[3-[3-[2-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]indol-1-yl]propyl]morpholine |

InChI |

InChI=1S/C26H25FN4OS/c27-18-6-7-23-20(14-18)21(15-28-23)26-29-24(17-33-26)22-16-31(25-5-2-1-4-19(22)25)9-3-8-30-10-12-32-13-11-30/h1-2,4-7,14-17,28H,3,8-13H2 |

InChI Key |

WDUNBRCZIUIVHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCN2C=C(C3=CC=CC=C32)C4=CSC(=N4)C5=CNC6=C5C=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

Gls-1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gls-1-IN-1 is a potent and orally active inhibitor of Glutaminase 1 (GLS1), a critical mitochondrial enzyme in cancer metabolism. Elevated GLS1 expression and activity are hallmarks of various malignancies, where it fuels rapid proliferation and survival by catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and biosynthesis. This compound, by targeting GLS1, disrupts these metabolic pathways, leading to anti-proliferative and pro-apoptotic effects. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Glutaminolysis

The primary mechanism of action of this compound is the inhibition of the enzyme Glutaminase 1 (GLS1). GLS1 is responsible for the hydrolysis of glutamine to glutamate and ammonia, the first and rate-limiting step in glutaminolysis.[1][2][3] Cancer cells often exhibit a state of "glutamine addiction," where they become highly dependent on this pathway for survival and growth.[4]

By inhibiting GLS1, this compound effectively blocks this crucial metabolic step, leading to a cascade of downstream effects:

-

Depletion of Glutamate and Downstream Metabolites: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels.[1] This, in turn, depletes the pool of α-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors for nucleotides, amino acids, and lipids.[1][5]

-

Induction of Oxidative Stress: Glutamine metabolism is essential for maintaining redox balance in cells, partly through the synthesis of the antioxidant glutathione.[6] By blocking glutaminolysis, GLS1 inhibitors like this compound can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress, contributing to their cytotoxic effects.[6]

-

Disruption of Nitrogen Metabolism: The conversion of glutamine to glutamate is a key step in providing nitrogen for the synthesis of other non-essential amino acids and nucleotides.[1]

The following diagram illustrates the central role of GLS1 in glutaminolysis and the point of intervention for this compound.

Quantitative Data on this compound and Other GLS1 Inhibitors

The potency of this compound has been quantified in various preclinical studies. The following table summarizes the key inhibitory concentrations.

| Compound | Target | Assay Type | IC50 / GI50 | Cell Line / Condition | Reference |

| This compound (Compound 27) | GLS1 | Enzymatic Assay | IC50: 0.021 µM | - | [7] |

| This compound (Compound 27) | Cell Proliferation | Proliferation Assay | IC50: 0.3 nM | PC-3 (Prostate Cancer) | [7] |

| This compound (Compound 27) | Antitumor Efficacy | Growth Inhibition | GI50: 0.011 µM | NCI-H1703 (Lung Cancer) | [7] |

| CB-839 (Telaglenastat) | GLS1 | Cell Viability | IC50: ~500 nM | LNCaP and PC3 (Prostate Cancer) | [8] |

| BPTES | GLS1 | Th17 Differentiation | - | Naïve CD4+ T cells | [9] |

Modulation of Key Signaling Pathways

Beyond its direct metabolic impact, the inhibition of GLS1 by this compound can modulate critical signaling pathways that are often dysregulated in cancer.

The AKT/GSK3β/Cyclin D1 Pathway

In hepatocellular carcinoma (HCC), GLS1 has been shown to promote cell proliferation through the AKT/GSK3β/Cyclin D1 pathway.[10] Overexpression of GLS1 leads to increased phosphorylation of AKT and GSK3β, and subsequent upregulation of Cyclin D1, a key regulator of the cell cycle.[10] By inhibiting GLS1, this compound can likely downregulate this pro-proliferative pathway.

The GLS1-c-Myc Positive Feedback Loop

A positive feedback loop has been identified between GLS1 and the oncoprotein c-Myc in head and neck squamous cell carcinoma (HNSCC).[2][11] c-Myc, a transcription factor, directly binds to the promoter of the GLS1 gene and upregulates its transcription.[2] In turn, GLS1 activity stabilizes the c-Myc protein.[2] This creates a feed-forward loop that promotes cancer cell aggressiveness. This compound, by inhibiting GLS1, can disrupt this loop, leading to a reduction in both GLS1 activity and c-Myc protein levels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

GLS1 Activity Assay

This two-step assay measures the enzymatic activity of GLS1.

Principle:

-

GLS1 hydrolyzes glutamine to glutamate.

-

Glutamate dehydrogenase (GDH) then catalyzes the oxidative deamination of glutamate to α-ketoglutarate, producing NADH. The rate of NADH production, measured by absorbance spectroscopy, is proportional to GLS1 activity.[6]

Protocol:

-

Prepare cell lysates in an appropriate buffer.

-

Incubate the lysates in Reaction Buffer I (50mM Tris pH 8.6, 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4) for 60 minutes at 37°C.[6]

-

Stop the reaction by adding 3N HCl and placing the samples on ice for 5 minutes.[6]

-

Neutralize the samples and add GDH and NAD+.

-

Measure the increase in absorbance at 340 nm over time to determine the rate of NADH production.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Seed cancer cells (e.g., PC-3) in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.

-

Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.

Protocol:

-

Treat cells with this compound or a control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., GLS1, total AKT, p-AKT, c-Myc).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

The following diagram outlines a general workflow for evaluating the effect of this compound on a target signaling pathway.

Conclusion

This compound is a potent inhibitor of GLS1 with significant therapeutic potential in oncology and potentially other diseases characterized by metabolic dysregulation. Its mechanism of action is centered on the disruption of glutaminolysis, a key metabolic pathway for cancer cell proliferation and survival. Furthermore, its ability to modulate critical oncogenic signaling pathways, such as the AKT/GSK3β/Cyclin D1 and the GLS1-c-Myc feedback loop, underscores its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GLS1-targeting therapeutics.

References

- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of glutaminase 1 inhibitor on rotator cuff derived cells: a preliminary report in 12 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLS1 promotes proliferation in hepatocellular carcinoma cells via AKT/GSK3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gls-1-IN-1: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gls-1-IN-1 is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for relevant assays and a visualization of the GLS1 signaling pathway are presented to support further research and drug development efforts in the field of cancer metabolism.

Chemical Structure and Properties

This compound, with the formal name N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-selenadiazol-2-yl)picolinamide, is a novel small molecule inhibitor of GLS1. Its structure is characterized by a central 1,3,4-selenadiazole core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-selenadiazol-2-yl)picolinamide | |

| CAS Number | 2247127-79-1 | [1] |

| Molecular Formula | C26H24F3N7O3Se | [1] |

| Molecular Weight | 618.47 g/mol | [1] |

| SMILES | FC(F)(F)Oc1cccc(c1)CC(=O)Nc2ccc(nn2)CCCCc3[se]n/c(N/C(=O)c4ccccn4)/n3 | |

| InChI | InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | [1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture and light. |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the kidney-type glutaminase (GLS1), with a reported IC50 of 1 nM. It demonstrates selectivity for GLS1 over glutamate dehydrogenase (GDH), with an IC50 greater than 13 µM for the latter.[1]

The Role of GLS1 in Cancer Metabolism

Glutaminase 1 is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This reaction is the first and rate-limiting step in glutaminolysis, a metabolic pathway that is frequently upregulated in cancer cells to support their high proliferation rates. The glutamate produced can then be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant glutathione (GSH), which helps to protect cancer cells from oxidative stress.

Several oncogenic signaling pathways, most notably involving the transcription factor c-Myc, drive the increased expression and activity of GLS1 in tumors. c-Myc can directly bind to the GLS1 promoter and upregulate its transcription.[2] Furthermore, a positive feedback loop has been identified where GLS1 activity can, in turn, stabilize c-Myc protein, further promoting cancer cell proliferation and invasion.[2]

Downstream Effects of GLS1 Inhibition

By inhibiting GLS1, this compound disrupts these crucial metabolic processes in cancer cells. This leads to a depletion of TCA cycle intermediates, reduced ATP production, and decreased glutathione levels, ultimately resulting in increased reactive oxygen species (ROS) and the induction of cell death.

Caption: GLS1 signaling pathway and the mechanism of action of this compound.

In Vitro and In Vivo Activity

This compound has demonstrated potent anti-proliferative activity against a panel of cancer cell lines.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 0.017 | [1] |

| H22 | Liver Cancer | 6.78 | [1] |

| Caki-1 | Kidney Cancer | 0.019 | [1] |

| HCT116 | Colon Cancer | 0.009 | [1] |

Furthermore, this compound has shown in vivo efficacy in a mouse xenograft model of HCT116 colon cancer, where administration at 10 mg/kg resulted in a decrease in tumor weight.[1]

Experimental Protocols

GLS1 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against GLS1.

Caption: Workflow for a typical GLS1 inhibition assay.

Materials:

-

Recombinant human GLS1 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM potassium phosphate)

-

L-glutamine (substrate)

-

Test compound (this compound)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

96-well black microplate

-

Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of GLS1 enzyme to each well of the microplate.

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-glutamine to each well.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

To detect the amount of glutamate produced, add a detection reagent containing GDH and NAD+.

-

Incubate for a further period to allow the conversion of glutamate to α-ketoglutarate and the concomitant reduction of NAD+ to NADH.

-

Measure the fluorescence of NADH.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.

References

The Precision Targeting of Glutaminase 1 (GLS1) by GLS-1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Increased glutamine metabolism is a key feature of many cancer cells, making the enzymes involved in this pathway attractive targets for therapeutic intervention.[1] Glutaminase 1 (GLS1), the enzyme responsible for converting glutamine to glutamate, plays a pivotal role in supporting the bioenergetic and biosynthetic needs of tumor cells.[2][3] This document provides a comprehensive technical overview of GLS-1-IN-1, a potent and selective inhibitor of GLS1. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.

Introduction: The Role of GLS1 in Cancer Metabolism

Cancer cells reprogram their metabolic pathways to sustain rapid proliferation and survival.[4] One such adaptation is an increased reliance on glutamine, the most abundant amino acid in the bloodstream.[5][6] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5][7]

The conversion of glutamine to glutamate is the first and rate-limiting step in glutaminolysis and is catalyzed by the mitochondrial enzyme glutaminase (GLS).[8][9] There are two major isoforms of GLS, GLS1 and GLS2.[6] GLS1 is overexpressed in a variety of cancers and is associated with tumor growth and metastasis.[8][10] By inhibiting GLS1, compounds like this compound aim to disrupt the metabolic flexibility of cancer cells, leading to reduced proliferation, increased oxidative stress, and ultimately, cell death.[2][3]

This compound: Mechanism of Action

This compound is a potent inhibitor of GLS1.[11] Its primary mechanism of action is the direct inhibition of the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate.[3] This blockade has several downstream consequences for cancer cells:

-

Disruption of the TCA Cycle: By depleting the pool of glutamate, which can be converted to the TCA cycle intermediate α-ketoglutarate, this compound impairs anaplerosis, thereby hindering cellular energy production and the generation of biosynthetic precursors.[5][9]

-

Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[6][7] Inhibition of GLS1 leads to reduced GSH levels, rendering cancer cells more susceptible to damage from reactive oxygen species (ROS).[12][13]

-

Inhibition of Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides and other non-essential amino acids. By blocking the initial step of glutamine utilization, this compound impedes the production of these vital building blocks for cell growth and proliferation.[4][6]

Quantitative Data: Potency and Cellular Activity

The following tables summarize the inhibitory activity of this compound and other notable GLS1 inhibitors against the GLS1 enzyme and various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of GLS1

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | GLS1 | 1 | Coupled Enzyme Assay | [11] |

| GLS1 Inhibitor-4 | GLS1 | 11.86 | Not Specified | [12][14] |

| GLS1 Inhibitor-1 (Compound 27) | GLS1 | 21 | Not Specified | [15] |

| CB-839 (Telaglenastat) | GLS1 (GAC isoform) | 60 | Coupled Enzyme Assay | [16] |

| IPN60090 | GLS1 (GAC isoform) | Not Specified | Coupled Enzyme Assay | [17][18] |

| BPTES | GLS1 | Not Specified | Allosteric Inhibition | [17] |

Table 2: Anti-proliferative Activity of GLS1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung Cancer | 0.017 | [11] |

| This compound | H22 | Not Specified | 6.78 | [11] |

| This compound | Caki-1 | Kidney Cancer | 0.019 | [11] |

| This compound | HCT116 | Colorectal Cancer | 0.009 | [11] |

| GLS1 Inhibitor-4 | HCT116 | Colorectal Cancer | 0.051 | [12][14] |

| GLS1 Inhibitor-4 | MDA-MB-436 | Breast Cancer | 0.37 | [12][14] |

| GLS1 Inhibitor-4 | CT26 | Colorectal Cancer | 0.32 | [12] |

| GLS1 Inhibitor-4 | H22 | Not Specified | 1.34 | [12] |

| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | 0.0003 | [15] |

| GLS1 Inhibitor-1 (Compound 27) | NCI-H1703 | Lung Cancer | 0.011 (GI50) | [15] |

Signaling Pathways Modulated by GLS1 Inhibition

Inhibition of GLS1 can impact several critical signaling pathways involved in cancer progression.

References

- 1. The role of glutaminase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 5. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of GLS-1-IN-1 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a strong dependence on glutamine for survival and proliferation.[1] Glutaminase 1 (GLS-1), a key mitochondrial enzyme, catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that fuels the tricarboxylic acid (TCA) cycle and supports various biosynthetic pathways essential for cancer cell growth.[2][3][4] Consequently, GLS-1 has emerged as a promising therapeutic target in oncology. This technical guide focuses on the biological activity of GLS-1-IN-1, a selective inhibitor of GLS-1, on cancer cells. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the kidney-type glutaminase (GLS-1).[5][6] By inhibiting GLS-1, this compound blocks the first and rate-limiting step of glutaminolysis. This disruption of glutamine metabolism leads to a depletion of downstream metabolites crucial for cancer cell function, including glutamate, α-ketoglutarate, and glutathione. The consequences for cancer cells are manifold:

-

Inhibition of Cell Proliferation: By depriving cancer cells of essential building blocks for nucleotide, amino acid, and lipid synthesis, GLS-1 inhibition hampers cell growth and division.

-

Induction of Apoptosis: The metabolic stress induced by GLS-1 inhibition can trigger programmed cell death (apoptosis) in cancer cells. This can be mediated by increased oxidative stress due to reduced glutathione synthesis and disruption of mitochondrial function.

-

Cell Cycle Arrest: Inhibition of GLS-1 has been shown to cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from progressing through the division cycle.

Quantitative Data on this compound and Other GLS-1 Inhibitors

The following tables summarize the available quantitative data for this compound and provide comparative data for other well-characterized GLS-1 inhibitors to offer a broader context of their anti-cancer activity.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Compound | Target | IC50 (µM) | Selectivity (GLS-2/GLS-1) | Reference |

| This compound (compound 1d) | GLS-1 | 3.96 ± 1.05 | ~3.3-fold | [5][6] |

| GLS-2 | 12.90 ± 0.87 | [5][6] |

Table 2: Anti-proliferative Activity of GLS-1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |

| This compound (compound 1d) | Hep G2 | Hepatocellular Carcinoma | Not Specified | Inhibitory effect noted | |

| MCF 7 | Breast Cancer | Not Specified | Inhibitory effect noted | ||

| MCF 10A | Non-tumorigenic Breast | Not Specified | Inhibitory effect noted | ||

| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | Proliferation Assay | IC50: 0.3 nM | |

| NCI-H1703 | Lung Cancer | SYTOX Green Staining | GI50: 0.011 µM | ||

| CB-839 (Telaglenastat) | HEY | Ovarian Cancer | MTT Assay | ~1 µM | |

| SKOV3 | Ovarian Cancer | MTT Assay | ~1 µM | ||

| IGROV-1 | Ovarian Cancer | MTT Assay | ~1 µM |

Note: Specific quantitative data for the anti-proliferative activity of this compound (compound 1d) on the mentioned cell lines were not available in the reviewed literature. The provided information indicates a qualitative inhibitory effect.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound on cancer cells.

Glutaminase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring the enzymatic activity of GLS-1 in cell lysates.

Materials:

-

GLS Assay Buffer

-

GLS Substrate (L-Glutamine)

-

GLS Developer

-

GLS Enzyme Mix

-

Purified GLS-1 enzyme (for standard curve) or cell lysates

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Culture cancer cells to the desired density.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in GLS Assay Buffer on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Protocol:

-

Prepare a standard curve using purified GLS-1 enzyme.

-

Add 50 µL of cell lysate (containing 1-50 µg of protein) or standard to the wells of a 96-well plate.

-

Prepare a reaction mix containing GLS Assay Buffer, GLS Developer, and GLS Enzyme Mix.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Plot the standard curve and determine the GLS-1 activity in the cell lysates.

-

To test the inhibitory effect of this compound, pre-incubate the cell lysates with varying concentrations of the inhibitor for a specified time before adding the substrate.

-

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of this compound.

-

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This protocol describes the detection of cleaved caspase-3, a key marker of apoptosis, by Western blotting.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in cleaved caspase-3.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound.

Caption: Signaling pathway of GLS-1 and its inhibition by this compound in cancer cells.

Caption: Experimental workflow for assessing the biological activity of this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolomics-assisted discovery of a new anticancer GLS-1 inhibitor chemotype from a nortopsentin-inspired library: From phenotype screening to target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Gls-1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gls-1-IN-1 is a recently identified inhibitor of Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development. The information presented herein is based on the pivotal study by Carbone et al., published in the European Journal of Medicinal Chemistry in 2022.[1]

Introduction: The Role of GLS1 in Oncology

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. In many cancer types, there is a heightened dependency on glutamine metabolism to support rapid proliferation and survival.[2] GLS1 is often overexpressed in various malignancies, including hepatocellular carcinoma, and has been correlated with poor patient outcomes.[3][4] This dependency on glutaminolysis makes GLS1 a compelling therapeutic target for anticancer drug development. Inhibition of GLS1 can disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and increased oxidative stress.

Discovery of this compound: A Metabolomics-Assisted Approach

This compound was identified from a nortopsentin-inspired compound library through a metabolomics-assisted screening approach.[1][5] Nortopsentins are marine alkaloids known for their diverse biological activities. The discovery process involved phenotypic screening to identify compounds with antitumor activity, followed by metabolomics analysis to elucidate the underlying mechanism of action. This innovative approach led to the identification of this compound as a selective inhibitor of GLS1.[1][5]

Synthesis of this compound

This compound, chemically known as 4-(4-(1H-indol-3-yl)-1H-imidazol-2-yl)phenol, is synthesized as part of a larger library of nortopsentin analogues. While the specific step-by-step protocol for this compound is detailed in the supplementary materials of the primary publication, the general synthesis involves a multi-step process. A common route for synthesizing similar 2,4-disubstituted imidazole scaffolds involves the condensation of an alpha-halo ketone with an amidine, followed by further modifications. For this class of compounds, the synthesis generally proceeds through the formation of a diketone intermediate which is then cyclized.

A plausible synthetic route, based on the synthesis of similar nortopsentin analogues, is outlined below.

Figure 1. A potential synthetic pathway for this compound.

Biological Activity and Data Presentation

This compound has demonstrated selective inhibitory activity against GLS1 over its isoform, GLS2. Furthermore, it has shown cytotoxic effects against various cancer cell lines.

Enzyme Inhibition Data

The inhibitory activity of this compound against purified human GLS1 and GLS2 was determined through biochemical assays.

| Enzyme | IC50 (µM) |

| GLS1 | 3.96 ± 1.05 |

| GLS2 | 12.90 ± 0.87 |

| Table 1: Inhibitory activity of this compound against GLS isoforms.[1] |

In Vitro Anti-proliferative Activity

This compound has been evaluated for its anti-proliferative effects in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MCF-10A | Non-tumorigenic Breast Epithelial | Data not available |

| Table 2: Anti-proliferative activity of this compound in various cell lines.[4] |

Note: Specific IC50 values for the cell lines were not available in the reviewed abstracts. The primary publication should be consulted for this data.

Experimental Protocols

General Synthesis of Nortopsentin Analogues

The synthesis of the nortopsentin-inspired library, from which this compound was identified, generally involves the reaction of indole or its derivatives with appropriate reagents to construct the central imidazole or other heterocyclic core, followed by functional group modifications. A typical procedure involves the use of Lawesson's reagent for the cyclization of diketone precursors to form a thiophene core, which is a common variation in this class of compounds.

GLS1 Enzyme Inhibition Assay

The inhibitory activity of this compound against GLS1 is determined using a coupled-enzyme assay.

-

Reagents:

-

Recombinant human GLS1 enzyme

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

-

This compound (test compound)

-

96-well microplate

-

-

Procedure:

-

The reaction is performed in a 96-well plate.

-

GLS1 enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of L-glutamine.

-

The production of glutamate is coupled to the reduction of NAD+ to NADH by GDH.

-

The increase in NADH is monitored by measuring the absorbance at 340 nm over time using a microplate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

The anti-proliferative activity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Reagents:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Following treatment, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Mechanism of Action and Signaling Pathways

Inhibition of GLS1 by this compound disrupts the metabolic pathway of glutaminolysis, which has several downstream consequences for cancer cells.

Figure 2. Downstream effects of GLS1 inhibition by this compound.

The inhibition of GLS1 leads to a depletion of intracellular glutamate. This has two major consequences:

-

Disruption of the TCA Cycle: Glutamate is a precursor for α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. Reduced levels of α-ketoglutarate impair the cell's energy production and biosynthetic capacity.

-

Increased Oxidative Stress: Glutamate is a component of glutathione (GSH), a major cellular antioxidant. Inhibition of GLS1 can lead to decreased GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[2]

The PI3K/AKT/mTORC1 signaling pathway is also known to be influenced by GLS1 activity.[3][4] GLS1 can regulate this pathway through its impact on cellular metabolism, thereby affecting cell growth and proliferation.

Figure 3. Experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising new chemotype for the development of GLS1 inhibitors. Its discovery through a metabolomics-assisted approach highlights the power of this strategy in modern drug discovery. Further optimization of this scaffold could lead to the development of more potent and selective GLS1 inhibitors with improved pharmacokinetic properties, offering potential new therapeutic options for a range of cancers that are dependent on glutamine metabolism. Future work should focus on comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its analogues in preclinical cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Gls-1-IN-1: A Technical Guide to Its Role in the Inhibition of Glutamine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamine metabolism is a cornerstone of malignant transformation, providing cancer cells with the necessary building blocks for rapid proliferation and survival.[1] At the heart of this metabolic reprogramming is the enzyme Glutaminase 1 (GLS1), which catalyzes the first and rate-limiting step of glutaminolysis: the conversion of glutamine to glutamate.[2][3] Consequently, GLS1 has emerged as a critical therapeutic target in oncology.[2] Gls-1-IN-1 (also known as compound 1d) is a recently identified inhibitor of GLS1, discovered from a nortopsentin-inspired library.[4] This document provides a comprehensive technical overview of the mechanism of action of GLS1 inhibitors like this compound, detailed experimental protocols for their characterization, and a summary of their effects on key cellular signaling pathways.

The Central Role of GLS1 in Cancer Metabolism

Many cancer cells exhibit a heightened dependence on glutamine, an addiction that fuels various critical cellular processes.[3] GLS1, a mitochondrial enzyme, hydrolyzes glutamine into glutamate and ammonia.[5] The resulting glutamate has several fates essential for cancer cell survival:

-

Anaplerosis: It can be converted to α-ketoglutarate (α-KG), a key intermediate that replenishes the Tricarboxylic Acid (TCA) cycle, supporting energy production and the synthesis of biosynthetic precursors.[3][5]

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS).[5]

-

Nitrogen Source: It serves as a nitrogen donor for the synthesis of nucleotides and other non-essential amino acids.[3]

Given its pivotal role, the inhibition of GLS1 presents a powerful strategy to simultaneously disrupt multiple pathways that are essential for tumor growth and survival.[1][3]

Mechanism of Action: How this compound Inhibits Glutamine Metabolism

This compound functions by inhibiting the enzymatic activity of GLS1.[4] While the precise binding mode of this compound is under investigation, many of the most potent and selective GLS1 inhibitors, such as BPTES and Compound 968, are allosteric inhibitors.[1][6] These compounds bind to a site distinct from the glutamine active site, often at the interface between GLS1 dimers, which stabilizes an inactive tetrameric conformation and prevents the enzyme from functioning.[1]

The inhibition of GLS1 by compounds like this compound initiates a cascade of downstream metabolic consequences:

-

Blockade of Glutamate Production: The primary effect is the cessation of glutamine-to-glutamate conversion.[3]

-

TCA Cycle Depletion: The reduced supply of glutamate leads to a drop in α-KG levels, impairing the anaplerotic flux that sustains the TCA cycle.[5]

-

Disruption of Redox Balance: The depletion of the glutamate pool limits the synthesis of glutathione (GSH), leading to an accumulation of damaging reactive oxygen species (ROS) and inducing oxidative stress.[5]

-

Induction of Apoptosis: The combined effects of metabolic starvation and severe oxidative stress can trigger programmed cell death (apoptosis) in cancer cells.[3]

Caption: Mechanism of glutamine metabolism inhibition by this compound.

Quantitative Data Presentation

This compound has demonstrated inhibitory activity against hepatocellular carcinoma (Hep G2), breast cancer (MCF 7), and non-tumorigenic breast epithelial (MCF 10A) cell lines.[4] While specific IC₅₀ values for this compound are not yet broadly published, the quantitative data for other well-characterized GLS1 inhibitors provide a benchmark for its potential potency and utility.

Table 1: In Vitro Activity of Selected GLS1 Inhibitors

| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Antiproliferative IC₅₀ / GI₅₀ (Cell Line) | Reference(s) |

|---|---|---|---|---|

| CB-839 (Telaglenastat) | GLS1 | ~60 nM | Varies by cell line (e.g., 10-100 nM in TNBC) | [7][8] |

| BPTES | GLS1 | ~2.5 µM | Varies by cell line | [1][8] |

| Compound 968 | GLS1 | ~2.5-5 µM | Varies by cell line | [6][8] |

| Glutaminase-IN-1 | GLS1 | 1 nM | 9 nM (HCT116), 17 nM (A549), 19 nM (Caki-1) | [9] |

| IPN60090 | GLS1 | Data not specified | IC₅₀ values reported for A549 cells |[5] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values can vary significantly based on the assay conditions and cell line used.

Impact on Downstream Signaling Pathways

The metabolic stress induced by GLS1 inhibition triggers profound changes in cellular signaling, leading to decreased proliferation and survival. A key event is the activation of the integrated stress response. Depletion of intracellular amino acids, such as glutamate, activates stress-sensing kinases like GCN2, which in turn leads to the preferential translation of the transcription factor ATF4.[10] ATF4 attempts to restore homeostasis but can also contribute to cell death if the stress is prolonged or severe.

Simultaneously, the disruption of the TCA cycle and energy production impacts central growth-promoting pathways like mTOR and can lead to the downregulation of cell cycle proteins, causing cell cycle arrest.[11]

Caption: Downstream signaling consequences of GLS1 inhibition.

Experimental Protocols

Characterizing the activity and mechanism of a GLS1 inhibitor like this compound involves a series of standardized biochemical and cell-based assays.

Protocol 1: GLS1 Enzymatic Activity Assay (Coupled Fluorometric Assay)

This assay measures the enzymatic activity of purified GLS1 by coupling the production of glutamate to a second reaction that generates a fluorescent signal.[7][8]

Principle:

-

Reaction 1 (GLS1): Glutamine → Glutamate + NH₃

-

Reaction 2 (Glutamate Dehydrogenase): Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺ The production of NADH is measured fluorometrically (Excitation: 340 nm, Emission: 460 nm), which is directly proportional to GLS1 activity.[7]

Materials:

-

Purified recombinant human GLS1 enzyme.[7]

-

GLS1 Assay Buffer (e.g., 50 mM HEPES, 250 µM EDTA, 0.12 mM Triton-X 100, pH 7.4).[5]

-

L-Glutamine (Substrate).[7]

-

NAD⁺ and Glutamate Dehydrogenase (GDH) (Coupling reagents).[7][8]

-

This compound and control inhibitor (e.g., CB-839).[7]

-

Black 96-well or 384-well microplate.[5]

-

Fluorescent microplate reader.[7]

Procedure:

-

Prepare a working 1X GLS1 assay buffer.

-

Add 20 µL of 1X buffer to "Blank" wells.

-

Prepare a GLS1 enzyme solution (e.g., 0.5 ng/µL) in 1X buffer and add 20 µL to "Positive Control" and "Test Inhibitor" wells.[7]

-

Prepare serial dilutions of this compound in inhibitor buffer (e.g., buffer with DMSO). Add 5 µL of each concentration to the "Test Inhibitor" wells. Add 5 µL of inhibitor buffer alone to "Positive Control" and "Blank" wells.

-

Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.

-

Prepare a Substrate/Coupling solution containing L-Glutamine, NAD⁺, and GDH in 1X buffer.

-

Add 25 µL of the Substrate/Coupling solution to all wells to initiate the reaction.[7]

-

Immediately read the fluorescence (t=0).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Read the fluorescence again (t=final).

-

Data Analysis: Subtract the t=0 reading from the t=final reading for each well. Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT and CellTiter-Glo® assays are common methods.[12][13]

Principle (MTT Assay): Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[14]

Materials:

-

Cancer cell line of interest (e.g., Hep G2).

-

Complete cell culture medium.

-

This compound.

-

96-well clear flat-bottom plates.

-

MTT solution (5 mg/mL in PBS).[12]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[14]

-

Microplate spectrophotometer (570 nm).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the different inhibitor concentrations (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.[14]

-

Read the absorbance at 570 nm.

-

Data Analysis: Normalize the absorbance data to the vehicle control wells (100% viability). Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀/IC₅₀ value.

Protocol 3: ¹³C-Glutamine Metabolic Flux Analysis

This powerful technique traces the fate of glutamine carbons through metabolic pathways, providing a direct readout of target engagement and the metabolic impact of the inhibitor.[15][16]

Principle: Cells are cultured with [U-¹³C₅]-L-glutamine. The heavy carbon isotopes are incorporated into downstream metabolites (e.g., glutamate, α-KG, other TCA cycle intermediates). Mass spectrometry (MS) is then used to measure the mass shifts in these metabolites, allowing for the quantification of flux through the glutaminolysis pathway.[17]

Materials:

-

Cell line of interest.

-

Culture medium prepared with [U-¹³C₅]-L-glutamine instead of unlabeled glutamine.

-

This compound.

-

Extraction Solvent (e.g., 80% methanol, ice-cold).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with this compound or vehicle control for a predetermined time (e.g., 6-24 hours).

-

Replace the medium with ¹³C-glutamine-containing medium and incubate for a time course (e.g., 0, 1, 4, 8 hours) to allow the label to incorporate.

-

At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells, collect the cell extract, and centrifuge to pellet debris.

-

Analyze the supernatant containing the polar metabolites using LC-MS.

-

Data Analysis: Identify and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) for key metabolites like glutamate, citrate, malate, etc. A significant reduction in the fraction of ¹³C-labeled metabolites in the this compound-treated cells compared to the control indicates successful inhibition of glutamine metabolism.[17]

Caption: Experimental workflow for characterizing a GLS1 inhibitor.

Conclusion and Future Directions

This compound is a valuable chemical probe for the study of glutamine metabolism and represents a class of molecules with significant therapeutic potential. The inhibition of GLS1 offers a compelling strategy to target the metabolic vulnerabilities of cancer. The protocols and conceptual frameworks outlined in this guide provide a robust foundation for researchers to investigate this compound and other novel GLS1 inhibitors. Future work will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies to overcome potential resistance mechanisms.[1]

References

- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Gls-1-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cellular metabolism. This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2][3] The upregulation of GLS1 is a common feature in many types of cancer, making it a compelling target for therapeutic intervention.[1][4] Gls-1-IN-1 is a known inhibitor of GLS1, demonstrating inhibitory effects against various cancer cell lines, including Hep G2, MCF 7, and MCF 10A.[5] This technical guide provides an in-depth overview of the cellular pathways affected by GLS1 inhibition, using data from well-characterized GLS1 inhibitors as a proxy to understand the potential effects of this compound.

Core Cellular Pathways Modulated by GLS1 Inhibition

Inhibition of GLS1 by compounds such as this compound initiates a cascade of effects on several critical cellular pathways. These perturbations collectively contribute to the anti-tumor activity of GLS1 inhibitors. The primary consequences of GLS1 inhibition include the disruption of glutamine metabolism, induction of oxidative stress, and modulation of key signaling pathways that control cell proliferation, survival, and metastasis.[6]

Disruption of Glutamine Metabolism and Energy Production

The most immediate effect of GLS1 inhibition is the blockade of glutamine to glutamate conversion.[2] This leads to a reduction in the intracellular pool of glutamate and its downstream metabolites, most notably α-ketoglutarate, which is a crucial anaplerotic substrate for the TCA cycle.[1][2] The diminished flux into the TCA cycle results in decreased ATP production and a reduction in the building blocks necessary for the synthesis of non-essential amino acids and lipids.[1]

Induction of Oxidative Stress

Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By depleting the glutamate pool, GLS1 inhibition impairs GSH synthesis, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1] This heightened oxidative stress can damage cellular components and trigger apoptotic cell death.[6] Studies have shown that GLS1 inhibition sensitizes endothelial cells to the cytotoxic effects of hydrogen peroxide, an effect that can be rescued by the overexpression of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]

Cell Cycle Arrest and Inhibition of Proliferation

GLS1 inhibition has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is often associated with a significant decrease in the expression of key cell cycle regulators, such as cyclin A.[1] The reduction in nucleotide and lipid biosynthesis due to metabolic disruption also contributes to the anti-proliferative effects of GLS1 inhibitors.

Modulation of Oncogenic Signaling Pathways

GLS1 activity is intricately linked with major oncogenic signaling pathways. One of the most well-documented connections is with the c-MYC transcription factor. c-MYC upregulates the expression of GLS1 to fuel the metabolic demands of rapidly proliferating cancer cells.[4][7] Conversely, inhibition of GLS1 can lead to a downstream reduction in c-MYC protein levels.[7] Furthermore, GLS1 inhibition has been shown to suppress the c-Myc-Slug signaling axis, which is involved in epithelial-mesenchymal transition (EMT) and metastasis.[7]

Quantitative Data on GLS1 Inhibition

The following tables summarize quantitative data from studies on various GLS1 inhibitors, providing insights into their potency and cellular effects. While specific data for this compound is limited in publicly available literature, these values for other well-characterized inhibitors serve as a benchmark for the expected efficacy of this class of compounds.

| Inhibitor | Target | IC50 (in vitro) | Cell Line | Reference |

| GLS1 Inhibitor-1 | GLS1 | 0.021 µM | - | [8] |

| GLS1 Inhibitor-4 | GLS1 | 11.86 nM | - | [9] |

| CB-839 | GLS1 | - | PC-3 (GI50: 0.011 µM) | [8] |

| Inhibitor | Effect | Cell Line | Observations | Reference |

| CB-839 | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |

| BPTES | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |

| DON | Inhibition of Proliferation | HUVECs | Concentration-dependent inhibition | [1] |

| CB-839 | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |

| BPTES | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |

| DON | Inhibition of Migration | HUVECs, HAECs, HMECs | Significant inhibition | [1] |

| GLS1 Knockdown | Inhibition of Invasion | HN6, HN12 | Significant reduction | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of GLS1 inhibitors. Below are protocols for key experiments cited in the literature.

GLS Activity Assay

This assay measures the enzymatic activity of GLS1 by quantifying the production of glutamate.

Principle: This is a two-step assay where glutamine is first hydrolyzed by GLS1 to glutamate. Subsequently, glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate, which is accompanied by the reduction of NAD+ to NADH. The increase in NADH is measured by absorbance spectroscopy.[1]

Protocol:

-

Prepare cell lysates in a suitable buffer.

-

Incubate the lysates in a reaction buffer containing 50mM Tris (pH 8.6), 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4 for one hour at 37°C.[1]

-

Stop the reaction by adding 3N HCl and placing the samples on ice for 5 minutes.[1]

-

Neutralize the samples and add glutamate dehydrogenase and NAD+.

-

Measure the absorbance at 340 nm to determine the amount of NADH produced.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the impact of GLS1 inhibition on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the GLS1 inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of GLS1 inhibition on signaling pathways.

Protocol:

-

Treat cells with the GLS1 inhibitor and prepare cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Cyclin A, HO-1, Slug) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Invasion Assay

This assay evaluates the effect of GLS1 inhibition on the invasive potential of cancer cells.

Principle: The assay utilizes a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane.

Protocol:

-

Rehydrate the Matrigel-coated inserts of the Transwell chambers.

-

Seed cells, previously treated with the GLS1 inhibitor or a vehicle control, in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells under a microscope.

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the core signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]

Gls-1-IN-1: A Deep Dive into its Selectivity for GLS1 over GLS2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective inhibition of glutaminase 1 (GLS1) by the compound Gls-1-IN-1, with a comparative focus on its activity against the isoform glutaminase 2 (GLS2). This document details the quantitative measures of this selectivity, the experimental methodologies for its determination, and the relevant signaling pathways, offering valuable insights for researchers in oncology and metabolic disorders.

Executive Summary

This compound is a potent and highly selective inhibitor of GLS1, a key enzyme in cancer cell metabolism. The dysregulation of glutamine metabolism is a hallmark of many cancers, making GLS1 a prime therapeutic target.[1][2][3][4] this compound, also identified as Compound 27, demonstrates significant inhibitory activity against GLS1 with minimal to no effect on the closely related isoform, GLS2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide consolidates the available data on the selectivity of this compound, outlines the experimental protocols to assess this selectivity, and visualizes the pertinent biological pathways.

Quantitative Selectivity of this compound

The inhibitory potency of this compound against GLS1 has been quantified, while its activity against GLS2 is reported to be negligible. This stark difference in activity underscores the compound's high selectivity.

| Target | Inhibitor | IC50 | Reference |

| GLS1 | This compound (Compound 27) | 0.021 µM (21 nM) | [5] |

| GLS2 | This compound (Compound 27) | No activity observed | [6] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lack of observed activity against GLS2 by a closely related compound, IPN60090 (also referred to as Compound 27), in the same study that confirmed its potent GLS1 inhibition, strongly suggests a very high IC50 value for GLS2, indicating a high degree of selectivity.

Experimental Protocols for Determining Selectivity

The assessment of this compound's selectivity for GLS1 versus GLS2 involves a combination of biochemical and cellular assays. These assays are designed to measure the direct enzymatic inhibition and the compound's effect in a cellular context.

Biochemical Assay: Coupled Enzyme Assay

A common method to determine the enzymatic activity of glutaminase and the potency of its inhibitors is a coupled enzyme assay.[7][8] This assay indirectly measures glutaminase activity by quantifying the production of one of its products, glutamate.

Principle:

-

Glutaminase Reaction: GLS1 or GLS2 catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia.

-

Coupled Reaction: Glutamate dehydrogenase (GDH) utilizes the newly formed glutamate as a substrate, converting it to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH.

-

Detection: The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the glutaminase activity.

Detailed Protocol:

-

Recombinant Enzyme Preparation: Purified, recombinant human GLS1 (GAC isoform) and GLS2 are used.

-

Assay Buffer Preparation: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, and potassium phosphate.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The reaction is initiated by adding the glutaminase enzyme to a mixture containing the assay buffer, L-glutamine, NAD+, and glutamate dehydrogenase. For the inhibitor testing plates, the serially diluted this compound is pre-incubated with the enzyme before the addition of the substrate.

-

Data Acquisition: The absorbance at 340 nm is measured kinetically over a specific time period using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The percent inhibition at each inhibitor concentration is determined relative to a DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic equation.

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Principle:

-

Compound Treatment: Intact cells expressing either GLS1 or GLS2 are treated with this compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.

-

Protein Detection: The amount of soluble GLS1 or GLS2 at each temperature is quantified using methods like Western blotting or ELISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Detailed Protocol:

-

Cell Culture: Cell lines with known expression of GLS1 or GLS2 are cultured to a suitable confluency.

-

Compound Incubation: Cells are treated with various concentrations of this compound or DMSO for a defined period.

-

Heating: The cell suspensions are aliquoted and heated at different temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Cells are lysed using freeze-thaw cycles or lysis buffers.

-

Centrifugation: The lysates are centrifuged at high speed to pellet the aggregated proteins.

-

Quantification of Soluble Protein: The supernatant containing the soluble proteins is collected. The levels of soluble GLS1 or GLS2 are determined by Western blot analysis using specific antibodies.

-

Analysis: The band intensities are quantified, and the fraction of soluble protein at each temperature is plotted to generate melting curves. A shift in the Tm (melting temperature) in the presence of this compound indicates target binding.

Signaling Pathways and Experimental Workflows

The differential roles of GLS1 and GLS2 in cellular metabolism and signaling are critical to understanding the impact of selective inhibition.

Glutaminolysis Pathway and the Role of GLS1 and GLS2

Glutaminolysis is a key metabolic pathway that fuels cancer cell growth and proliferation.[1][2] Both GLS1 and GLS2 catalyze the initial step of this pathway.

Caption: The glutaminolysis pathway initiated by GLS1 and GLS2, and the selective inhibition of GLS1 by this compound.

Differential Regulation and Function of GLS1 and GLS2 in Cancer

GLS1 and GLS2 are encoded by different genes and exhibit distinct expression patterns and regulatory mechanisms, leading to different and sometimes opposing roles in cancer.[2][3][9]

Caption: Differential regulation and functional roles of GLS1 and GLS2 in cancer signaling pathways.

Experimental Workflow for Selectivity Determination

The following diagram illustrates the logical flow of experiments to establish the selectivity of an inhibitor for GLS1 over GLS2.

Caption: A logical workflow for determining the selectivity of this compound for GLS1 versus GLS2.

Conclusion

References

- 1. Multiomics Analysis Reveals that GLS and GLS2 Differentially Modulate the Clinical Outcomes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLS and GLS2 Glutaminase Isoenzymes in the Antioxidant System of Cancer Cells | MDPI [mdpi.com]

- 3. Glutaminase 2 is a novel negative regulator of small GTPase Rac1 and mediates p53 function in suppressing metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gls-1-IN-1: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gls-1-IN-1 is a potent and orally active inhibitor of Glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts the anaplerotic flux into the tricarboxylic acid (TCA) cycle, thereby impeding cancer cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, analyzing protein expression through western blotting, and evaluating metabolic changes. Additionally, this document summarizes the inhibitory concentrations of this compound in various cancer cell lines and illustrates the key signaling pathways affected by its mechanism of action.

Data Presentation

The inhibitory activity of this compound has been quantified across several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a reference for selecting appropriate concentrations for in vitro experiments.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PC-3 | Prostate Cancer | IC50 | 0.3 nM | [1] |

| NCI-H1703 | Non-Small Cell Lung Cancer | GI50 | 0.011 µM | [1] |

| CHO | Hamster Ovary | IC50 | > 33.3 µM | [1] |

Note: IC50 and GI50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathways and Experimental Workflow

This compound targets a central node in cancer cell metabolism. Its primary mechanism of action is the inhibition of GLS1, which has significant downstream effects on multiple signaling pathways crucial for cancer cell growth and survival.

Caption: Signaling pathway affected by this compound.

The experimental workflow for evaluating the effects of this compound typically involves compound preparation, cell treatment, and subsequent analysis using various assays.

Caption: A typical experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

Materials:

-

This compound powder

-